molecular formula C35H64O8 B1230601 Muricapentocin CAS No. 205304-30-9

Muricapentocin

Cat. No.: B1230601
CAS No.: 205304-30-9
M. Wt: 612.9 g/mol
InChI Key: OGJFDIKXSQSEIB-WZUBUVAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-[(2R,13R)-2,6,10,13-tetrahydroxy-13-[5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one is a natural product found in Annona muricata with data available.

Scientific Research Applications

Synthesis and Stereochemistry

  • Synthesis Methods : Research has explored the synthesis methods of complex furan derivatives. For example, 2,2'-methylenebis[furan] derivatives have been successfully synthesized with high stereo- and enantioselectivity, leading to the formation of specific spiroketals with potential applications in stereochemistry (Meilert, Pettit, & Vogel, 2004).

Antioxidant Properties

Medicinal Chemistry

  • Potential in Drug Design : Furan derivatives have been explored for their potential medicinal properties. For instance, some furan-based compounds have demonstrated the ability to inhibit cancer cell growth (Zhang, Bao, Wu, Yu, & Li, 2012).

Bioorganic Chemistry

  • Role in Bioorganic Reactions : The compound has been implicated in bioorganic reactions like Diels–Alder reactions. These findings are crucial for understanding and designing complex organic synthesis processes (Alves, Azoia, Bickley, Fortes, Gilchrist, & Mendonça, 2001).

Food Chemistry

  • Applications in Food Chemistry : Research into the Maillard reaction, which is significant in food chemistry, has shown the formation of furan-derived chromophores. These studies are essential for understanding color formation in cooked foods and could have implications for the food industry (Frank & Hofmann, 2000).

Properties

CAS No.

205304-30-9

Molecular Formula

C35H64O8

Molecular Weight

612.9 g/mol

IUPAC Name

2-methyl-4-[(2R,13R)-2,6,10,13-tetrahydroxy-13-[5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one

InChI

InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-12-19-31(39)33-22-23-34(43-33)32(40)21-20-29(37)17-13-15-28(36)16-14-18-30(38)25-27-24-26(2)42-35(27)41/h24,26,28-34,36-40H,3-23,25H2,1-2H3/t26?,28?,29?,30-,31-,32-,33?,34?/m1/s1

InChI Key

OGJFDIKXSQSEIB-WZUBUVAVSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@H](C1CCC(O1)[C@@H](CCC(CCCC(CCC[C@H](CC2=CC(OC2=O)C)O)O)O)O)O

SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCC(CCCC(CC2=CC(OC2=O)C)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCC(CCCC(CC2=CC(OC2=O)C)O)O)O)O)O

Synonyms

muricapentocin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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